Pimavanserin tartrate

Catalog No.
S539687
CAS No.
706782-28-7
M.F
C29H40FN3O8
M. Wt
577.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimavanserin tartrate

CAS Number

706782-28-7

Product Name

Pimavanserin tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea

Molecular Formula

C29H40FN3O8

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C25H34FN3O2.C4H6O6/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21;5-1(3(7)8)2(6)4(9)10/h4-11,19,23H,12-18H2,1-3H3,(H,27,30);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

XTTVNKCYECPJOF-LREBCSMRSA-N

SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

ACP 103, ACP-103, ACP103, bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, Nuplazid, Pimavanserin, pimavanserin tartrate, urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1)

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Major Depressive Disorder (MDD):

  • Studies have investigated pimavanserin as an add-on treatment for MDD in patients who haven't responded adequately to standard antidepressants. While some phase 2 trials showed promising results, larger phase 3 trials did not meet the primary efficacy endpoint. Further research is needed to determine its potential role in MDD treatment. Source:

Alzheimer's Disease Psychosis (ADP):

  • Early-stage research suggests pimavanserin may improve psychotic symptoms in patients with ADP, but more studies are needed to confirm these findings and assess its long-term safety and efficacy. Source:

Schizophrenia:

  • Initial studies exploring pimavanserin for schizophrenia treatment haven't shown conclusive results. Further research is needed to determine its potential effectiveness and optimal dosing for this condition. Source:

Other Neuropsychiatric Conditions:

  • Research is ongoing to investigate pimavanserin's potential role in treating other neuropsychiatric conditions, such as obsessive-compulsive disorder (OCD) and Tourette syndrome. However, these studies are still in their early stages, and more evidence is needed before definitive conclusions can be drawn.

Pimavanserin tartrate is an atypical antipsychotic primarily used in the treatment of psychosis associated with Parkinson's disease. It is marketed under the trade name NUPLAZID and was approved by the FDA in April 2016. The compound is a salt form of pimavanserin, which has the chemical structure of urea, N-[(4-fluorophenyl)methyl]-N-(1-methyl-4-piperidinyl)-N’-[[4-(2-methylpropoxy)phenyl]methyl]-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) . Its molecular formula is (C25H34FN3O2)2C4H6O6(C_{25}H_{34}FN_{3}O_{2})_{2}\cdot C_{4}H_{6}O_{6}, with a molecular weight of approximately 1005.20 g/mol for the tartrate salt.

Pimavanserin is unique among antipsychotics as it does not exhibit dopaminergic activity, which helps prevent extrapyramidal symptoms commonly associated with traditional antipsychotic medications . Its mechanism of action remains unclear but is believed to involve inverse agonism and antagonism at serotonin 5-HT2A and 5-HT2C receptors .

Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. Unlike typical antipsychotics that block dopamine receptors, pimavanserin modulates serotonin signaling, potentially leading to improved psychosis management without worsening motor symptoms in Parkinson's disease [, ]. The exact mechanism by which pimavanserin exerts its therapeutic effect is still under investigation [].

Pimavanserin is generally well-tolerated, with reported side effects like somnolence, dizziness, and akathisia (motor restlessness) []. It can interact with certain medications, so consulting a healthcare professional before use is crucial [].

Note:

  • The absence of information on specific sections (e.g., detailed chemical reactions) indicates limited publicly available data in the scientific literature.
  • Further research is ongoing to fully understand pimavanserin's mechanism of action and its potential applications in treating other psychiatric conditions.

Pimavanserin tartrate undergoes various metabolic processes in the body, primarily through cytochrome P450 enzymes. The major metabolic pathway involves CYP3A4, which converts pimavanserin into its active metabolite AC-279. Other enzymes involved include CYP3A5, CYP2J2, and CYP2D6 . The metabolic process results in a low percentage of unchanged drug being excreted in urine (approximately 0.55%) and feces (about 1.53%) after administration .

Pimavanserin exhibits significant biological activity through its interaction with serotonin receptors. It acts as an inverse agonist at the serotonin 5-HT2A receptor, which is implicated in various psychiatric disorders. This interaction may contribute to its efficacy in reducing hallucinations and delusions without the typical side effects associated with dopaminergic antagonists . Recent studies have also suggested that pimavanserin may induce apoptosis and cytoprotective autophagy in cancer cells, indicating potential applications beyond psychiatry .

Pimavanserin tartrate is primarily indicated for treating hallucinations and delusions associated with Parkinson's disease psychosis. Its unique profile allows it to be used without exacerbating motor symptoms, making it particularly valuable for patients with Parkinson's disease who are sensitive to dopaminergic side effects . Emerging research suggests potential applications in oncology, particularly in enhancing chemotherapy efficacy against certain types of cancer such as triple-negative breast cancer .

Pimavanserin has been shown to interact with several other medications due to its metabolism by cytochrome P450 enzymes. Notably, drugs that inhibit CYP3A4 may increase pimavanserin levels, leading to enhanced effects or toxicity. Conversely, inducers of this enzyme could reduce its efficacy . Additionally, caution is advised when co-administering medications known to prolong QT intervals, as these could compound cardiac risks associated with pimavanserin use .

Pimavanserin can be compared to several other atypical antipsychotics based on their mechanisms and side effect profiles. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
QuetiapineSerotonin-dopamine antagonistBroad spectrum of receptor activity
LurasidoneDopamine D2 receptor antagonistEnhanced efficacy for mood stabilization
AripiprazolePartial agonist at dopamine D2 receptorsUnique mechanism reduces risk of extrapyramidal symptoms
RisperidoneSerotonin-dopamine antagonistHigher risk of metabolic side effects

Pimavanserin's distinct lack of dopaminergic activity sets it apart from these compounds, allowing it to treat psychosis without worsening motor symptoms associated with Parkinson's disease or other conditions .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

577.27994340 g/mol

Monoisotopic Mass

577.27994340 g/mol

Heavy Atom Count

41

UNII

NA83F1SJSR

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

706782-28-7

Wikipedia

Pimavanserin tartrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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